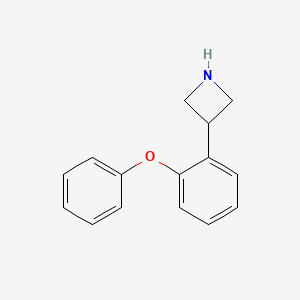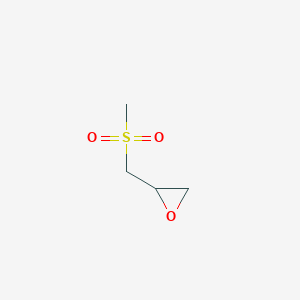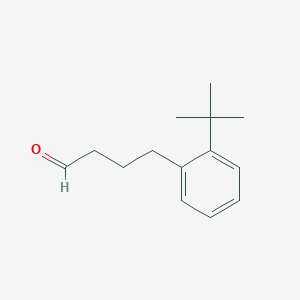
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a brominated isopropyl group and an ethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene typically involves the bromination of 2-methylpropane followed by a Friedel-Crafts alkylation reaction with 4-ethoxybenzene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The general steps are as follows:
Bromination: 2-methylpropane is treated with bromine (Br2) in the presence of light or a radical initiator to form 1-bromo-2-methylpropane.
Friedel-Crafts Alkylation: The resulting 1-bromo-2-methylpropane is then reacted with 4-ethoxybenzene in the presence of AlCl3 to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene derivatives.
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Ethoxybenzene: Lacks the brominated isopropyl group, limiting its reactivity in nucleophilic substitution reactions.
1-(1-Bromo-2-methylpropan-2-yl)benzene: Similar structure but without the ethoxy group, affecting its solubility and reactivity.
The presence of both the brominated isopropyl group and the ethoxy group in this compound makes it unique and valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
120998-59-6 |
|---|---|
Molekularformel |
C12H17BrO |
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-(1-bromo-2-methylpropan-2-yl)-4-ethoxybenzene |
InChI |
InChI=1S/C12H17BrO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
FYTADQPUXAQZFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)



![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)









